molecular formula C39H68O3 B12548992 Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 143200-86-6

Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12548992
CAS No.: 143200-86-6
M. Wt: 585.0 g/mol
InChI Key: DUIIKPOJUKGTSI-UHFFFAOYSA-N
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Description

Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3-(4-hydroxyphenyl)prop-2-enoic acid, where the hydroxyl group is replaced by a triacontyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with triacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Triacontyl 3-(4-methoxyphenyl)prop-2-enoate
  • Triacontyl 3-(4-chlorophenyl)prop-2-enoate
  • Triacontyl 3-(4-nitrophenyl)prop-2-enoate

Uniqueness

Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143200-86-6

Molecular Formula

C39H68O3

Molecular Weight

585.0 g/mol

IUPAC Name

triacontyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H68O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-36-42-39(41)35-32-37-30-33-38(40)34-31-37/h30-35,40H,2-29,36H2,1H3

InChI Key

DUIIKPOJUKGTSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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